Synthesis of the l- and d-SH2 domain of the leukaemia oncogene Bcr-Abl†

RSC Chemical Biology Pub Date: 2022-07-06 DOI: 10.1039/D2CB00108J

Abstract

The D- and L-versions of the Bcr-Abl SH2 domain (12.7 kDa) were synthesized. Key optimizations included pseudoproline incorporation, N-terminal hydrophilic tail addition and mild N-acetoxy succinimide acetylation. Their folding and activity are as for the recombinant protein. Our results will enable engineering of mirror-image monobody antagonists of the central oncoprotein Bcr-Abl.

Graphical abstract: Synthesis of the l- and d-SH2 domain of the leukaemia oncogene Bcr-Abl
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